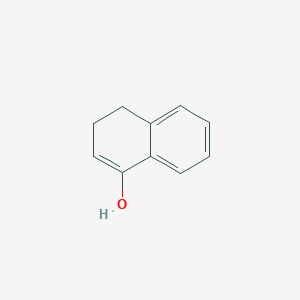

1-Naphthalenol, 3,4-dihydro-

Description

Historical Trajectories and Milestones in Dihydronaphthalene Compound Research

Research into naphthalene (B1677914) and its derivatives has a rich history, with the investigation of its reduced forms, including dihydronaphthalenes, marking important advancements in synthetic methodology and understanding reaction mechanisms. While early work focused on the parent hydrocarbon, subsequent research explored the synthesis and reactivity of functionalized derivatives.

The early 20th century saw initial explorations into the properties and reactions of partially saturated naphthalenes, including work on dihydronaphthalene polymers published around 1940. acs.org A significant milestone in the synthesis of related heterocyclic structures was reported in 1948 with the first preparation of 1,2-dihydronaphtho[2,1-b]furan (B1253133). rsc.org The mid-20th century brought forth more refined synthetic methods. For instance, the preparation of ar-tetrahydro-α-naphthol (5,6,7,8-tetrahydro-1-naphthol), a fully saturated analog of the carbo-ring, was achieved through methods like the Birch reduction of α-naphthol using sodium and alcohols or lithium in liquid ammonia. orgsyn.org

A key precursor to 1-Naphthalenol, 3,4-dihydro- is its keto form, α-tetralone. By the 1960s, industrial processes were developed for the vapor-phase catalytic dehydrogenation of α-tetralone to produce 1-naphthol (B170400), a commercially important chemical. google.com This highlights the established significance of the tetralone-dihydronaphthalenol equilibrium in chemical manufacturing. More recent research in the early 2000s has focused on creating more complex molecules, such as biaryl-substituted dihydronaphthalenes, using modern cross-coupling techniques like the Suzuki-Miyaura reaction. smolecule.com

| Time Period | Research Achievement | Significance |

|---|---|---|

| c. 1940 | Investigation into dihydronaphthalene polymers. acs.org | Early exploration of the polymerization and material properties of partially saturated naphthalenes. |

| 1948 | First reported synthesis of a 1,2-dihydronaphtho[2,1-b]furan derivative. rsc.org | Advanced the synthesis of complex heterocyclic systems based on the dihydronaphthalene framework. |

| c. 1957 | Development of methods for preparing ar-tetrahydro-α-naphthol via reduction of α-naphthol. orgsyn.org | Established reliable routes to related saturated ring systems, crucial for comparative studies. |

| c. 1964 | Patenting of a catalytic process to convert 3,4-dihydro-1(2H)-naphthaleneone to 1-naphthol. google.com | Demonstrated the industrial relevance of the dihydronaphthalenone/enol scaffold as an intermediate. |

| Early 2000s | Synthesis of complex dihydronaphthalene derivatives using palladium-catalyzed cross-coupling reactions. smolecule.com | Showcased the application of modern synthetic methods to build sophisticated molecular architectures from dihydronaphthalene precursors. |

Structural Classification and Nomenclature within Polycyclic Aromatic Hydrocarbon Reduction Products

Polycyclic aromatic hydrocarbons (PAHs) are a broad class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They can be classified based on the number and arrangement of their rings. frontiersin.orgnih.gov The reduction products of PAHs, where one or more rings are partially or fully saturated, represent a distinct sub-class with unique chemical properties.

1-Naphthalenol, 3,4-dihydro- is classified as a partially hydrogenated, or reduced, PAH. Specifically, it is a derivative of naphthalene, the simplest PAH consisting of two fused benzene (B151609) rings. wikipedia.org The "3,4-dihydro-" prefix indicates that two hydrogen atoms have been added across the double bond at positions 3 and 4 of the naphthalene ring system, thus saturating that part of the molecule. It belongs to the dihydronaphthalene chemical class. As an alcohol, it is also classified as a naphthalenol.

The nomenclature of such compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk The name 1-Naphthalenol, 3,4-dihydro- precisely describes its structure:

Naphthalene : The parent bicyclic aromatic hydrocarbon.

-ol : A suffix indicating the presence of a hydroxyl (-OH) functional group.

1- : A locant specifying that the hydroxyl group is attached to position 1 of the naphthalene ring system.

3,4-dihydro- : A prefix indicating the saturation of the bond between carbons 3 and 4.

This compound exists in equilibrium with its more stable keto tautomer, 3,4-dihydronaphthalen-1(2H)-one , also known as α-tetralone. The enol form is crucial for understanding certain reaction pathways, particularly in enolate chemistry.

| Systematic Name | Common Name / Other Names | CAS Number | Molecular Formula | Tautomeric Form |

|---|---|---|---|---|

| 1-Naphthalenol, 3,4-dihydro- | 3,4-Dihydro-1-naphthol | 530-91-6 | C₁₀H₁₀O | Enol |

| 3,4-Dihydronaphthalen-1(2H)-one | α-Tetralone | 529-34-0 | C₁₀H₁₀O | Keto |

Academic Significance of the 1-Naphthalenol, 3,4-dihydro- Scaffold in Organic Synthesis and Transformations

The 1-Naphthalenol, 3,4-dihydro- scaffold and its keto tautomer, α-tetralone, are valuable intermediates in organic synthesis due to their versatile reactivity. The structure provides multiple sites for chemical modification, including the hydroxyl/keto group, the aromatic ring, and the aliphatic portion of the saturated ring.

A primary transformation of academic and industrial importance is the dehydrogenation of the dihydronaphthalenol/tetralone system to produce 1-naphthol (α-naphthol). google.com This aromatization reaction is a key step in synthesizing various dyes, pharmaceuticals, and agricultural chemicals derived from 1-naphthol.

The enol form, 1-Naphthalenol, 3,4-dihydro-, can be trapped or derivatized, allowing for specific synthetic applications. For example, the hydroxyl group can be converted into an acetate (B1210297) chemspider.com or a benzoate (B1203000) lookchem.com ester. These derivatives serve as protected forms of the enol or can be used in further synthetic manipulations, such as asymmetric oxidation reactions. lookchem.com The formation of enol ethers or enol silanes from the corresponding α-tetralone is another common strategy to control the regioselectivity of subsequent alkylation or coupling reactions. lookchem.com

Furthermore, the α-tetralone precursor is a building block for more complex polycyclic and heterocyclic systems. It can undergo condensation reactions with various reagents to construct new rings. For instance, it serves as a starting material in multi-step syntheses to produce 1-aryl-3,4-dihydro-1H-naphthalen-2-ones, which are scaffolds for other complex molecules. google.com The reactivity of the α-methylene group in α-tetralone allows for facile enolate formation and subsequent reactions, a cornerstone of carbonyl chemistry.

| Reaction Type | Starting Material | Typical Reagents/Conditions | Product | Significance |

|---|---|---|---|---|

| Tautomerization | 1-Naphthalenol, 3,4-dihydro- | Acid or Base catalyst | 3,4-Dihydronaphthalen-1(2H)-one | Fundamental equilibrium, dictates reactivity pathways. |

| Dehydrogenation (Aromatization) | 3,4-Dihydronaphthalen-1(2H)-one | Catalyst (e.g., Pd/C), high temperature. google.com | 1-Naphthol | Industrial synthesis of a key chemical commodity. google.com |

| O-Acylation | 1-Naphthalenol, 3,4-dihydro- | Acetic anhydride (B1165640) or Benzoyl chloride. chemspider.comlookchem.com | 3,4-Dihydro-1-naphthalenyl acetate or benzoate. chemspider.comlookchem.com | Protection of the enol or preparation for rearrangement/oxidation reactions. lookchem.com |

| Enol Ether/Silane Formation | 3,4-Dihydronaphthalen-1(2H)-one | Trimethylsilyl chloride (for silyl (B83357) enol ether). lookchem.com | 1-(Trimethylsiloxy)-3,4-dihydronaphthalene. lookchem.com | Creates a stable enol equivalent for controlled C-C bond formation. |

| Condensation/Annulation | 3,4-Dihydronaphthalen-1(2H)-one | Various reagents (e.g., ethyl cyanoacetate) followed by cyclization. google.com | Fused heterocyclic or polycyclic systems. google.com | Builds molecular complexity from a simple bicyclic precursor. |

Structure

3D Structure

Properties

CAS No. |

113861-50-0 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

3,4-dihydronaphthalen-1-ol |

InChI |

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7,11H,3,5H2 |

InChI Key |

KKHIFLYUSFQMDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C(=C1)O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Transformation Pathways of 1 Naphthalenol, 3,4 Dihydro

Mechanistic Investigations of Hydrogenation and Aromatization Processes

The interconversion between 3,4-dihydro-1-naphthalenol and its aromatic counterpart, 1-naphthol (B170400), involves hydrogenation and aromatization (dehydrogenation) reactions, respectively. These processes are often facilitated by catalysts.

Catalytic transfer hydrogenation is a significant method for the reduction of unsaturated compounds. researchgate.net This process involves the transfer of hydrogen from a donor molecule to the substrate, mediated by a catalyst. researchgate.net For instance, alcohols like isopropanol (B130326) can serve as effective hydrogen donors in the presence of a suitable catalyst. researchgate.net The mechanism can involve the catalyst breaking down into species responsible for hydrogenation and dehydrogenation. researchgate.net One species would hydrogenate the substrate while the other dehydrogenates the hydrogen donor. researchgate.net

The aromatization of dihydronaphthalene systems can occur spontaneously from unstable dihydrodiol intermediates. For example, the microbial oxidation of 1-naphthol can proceed through the formation of unstable dihydrodiols that readily eliminate water to form fully aromatic dihydroxynaphthalenes. nih.gov This spontaneous dehydration highlights the thermodynamic driving force towards the formation of the stable aromatic ring system. The acid-catalyzed aromatization of stable naphthalene (B1677914) cis-1,2-dihydrodiols has been studied to confirm the high regioselectivity of the dehydration reaction. nih.gov

The hydrogenation of naphthalene and 1-naphthol over supported metal catalysts has been investigated, with higher concentrations of hydrogen leading to an increased degree of hydrogenation. gsartor.org This suggests that the partial pressure of hydrogen influences the equilibrium between the hydrogenated and aromatic forms.

Photochemical Reaction Pathways of 1-Naphthol and Related Dihydronaphthalenols

The photochemical behavior of 1-naphthalenol and related compounds is of significant interest due to their potential for photo-induced transformations in the environment. Studies on 1-naphthol provide a foundational understanding of the likely photochemical pathways for its dihydro-derivative.

The phototransformation of 1-naphthol in aerated aqueous solutions has been shown to proceed through complex reaction pathways. nih.gov The process is significantly more efficient in the presence of oxygen, suggesting the involvement of oxidative species. rochester.edu Laser flash photolysis studies have detected the formation of solvated electrons, indicating that photoionization is one of the primary photochemical events. rochester.edu The reaction of these solvated electrons with oxygen can lead to the formation of superoxide (B77818) ion radicals. nih.gov

Kinetic studies of the phototransformation of 1-naphthol reveal important details about the reaction rates and quantum yields. The quantum yield for the photolysis of 1-naphthol at 313 nm in an oxygen-saturated aqueous medium was determined to be 3.2 x 10-2. rochester.edu This quantum yield was found to be ten times lower in a deoxygenated solution, underscoring the critical role of oxygen in the photochemical degradation process. rochester.edu The quantum yield of photosensitized transformation has been observed to increase with the concentration of the naphthol. nih.gov

| Condition | Quantum Yield (Φ) at 313 nm | Reference |

| Oxygen-saturated aqueous medium | 3.2 x 10-2 | rochester.edu |

| Deoxygenated aqueous medium | 3.2 x 10-3 | rochester.edu |

This interactive data table provides a summary of the quantum yields for 1-naphthol photolysis under different conditions.

The photolysis of 1-naphthol in the presence of air leads to the formation of several oxidation products, with naphthoquinones being the major identified compounds. rochester.edu The primary photoproducts identified in aerated medium include:

2-hydroxy-1,4-naphthoquinone (B1674593)

6-hydroxy-1,4-naphthoquinone rochester.edu

Traces of 1,2-naphthoquinone (B1664529) and 5-hydroxy-1,4-naphthoquinones have also been detected. rochester.edu The formation of these quinones is a result of the photo-induced oxidation of the parent naphthol molecule. nih.gov Dye-sensitized photooxygenations of 1-naphthols have been shown to yield the corresponding 1,4-naphthoquinones in moderate to excellent yields. gsartor.org The degradation of 1-naphthol and 1,4-naphthoquinone can also proceed via reaction with hydroxyl radicals generated from the photolysis of nitrites. nih.gov

Acid-Catalyzed Dehydration and Solvolysis Mechanisms in Dihydro-Naphthalene Systems

The acid-catalyzed dehydration of dihydronaphthalenols is a characteristic reaction that leads to the formation of the corresponding aromatic naphthalene derivative. This process, along with solvolysis, proceeds through carbocation intermediates.

The mechanism for the acid-catalyzed dehydration of alcohols generally involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation. researchgate.net A subsequent deprotonation from an adjacent carbon atom then forms the double bond of the alkene. researchgate.net In the case of dihydronaphthalenols, this dehydration leads to aromatization.

Studies on the acid-catalyzed dehydration of substituted naphthalene-cis-1,2-dihydrodiols indicate that the reaction occurs with the rate-determining formation of a β-hydroxynaphthalenium ion (carbocation) intermediate. nih.gov The solvolysis of di- and tetra-hydronaphthalene substrates also proceeds via the formation of carbocation intermediates. nih.gov Evidence for this comes from the observation of normal salt effects with sodium azide, which traps the carbocation. nih.gov

The stereochemistry of the starting material can significantly influence the reaction rate. For example, the solvolysis of trichloroacetate (B1195264) esters of 2-methoxy-1,2-dihydro-1-naphthols shows a large rate difference between cis and trans isomers, which is attributed to the conformation of the initially formed β-hydroxynaphthalenium carbocation and its stabilization by C–H hyperconjugation. nih.gov

Enzymatic Biotransformation Mechanisms in Non-Human Biological Systems

The biotransformation of naphthalene and its derivatives has been studied in various non-human biological systems, revealing the enzymatic pathways involved in their metabolism. While direct studies on 3,4-dihydro-1-naphthalenol are limited, the metabolism of structurally similar compounds provides insight into the likely biotransformation mechanisms.

Microorganisms play a significant role in the degradation of aromatic hydrocarbons. For instance, the fungus Cunninghamella elegans has been shown to metabolize naphthalene to several products, including 1-naphthol, 4-hydroxy-1-tetralone, 1,4-naphthoquinone, 1,2-naphthoquinone, 2-naphthol (B1666908), and trans-1,2-dihydroxy-1,2-dihydronaphthalene. nih.gov This suggests that fungal systems possess the enzymatic machinery to hydroxylate and further oxidize the naphthalene ring system. The bacterium Rhodococcus sp. utilizes separate, independently regulated pathways for the degradation of naphthalene and 1-naphthol, suggesting the presence of specific enzymes for these substrates. nih.gov Biotransformations with indene (B144670) as a substrate by this bacterium suggested the involvement of a monooxygenase enzyme in its degradation. nih.gov

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the oxidative metabolism of a wide range of xenobiotic and endogenous compounds. mdpi.commdpi.com In the context of naphthalene and its derivatives, CYP enzymes are responsible for the initial hydroxylation reactions.

The general mechanism of CYP-catalyzed oxidation involves the activation of molecular oxygen, leading to the formation of a high-valent iron-oxo species (Compound I) that is responsible for inserting an oxygen atom into the substrate. nih.gov This process typically results in the hydroxylation of C-H bonds. gsartor.org

While much of the specific research on CYP-mediated metabolism of naphthalene derivatives has been conducted using human liver microsomes, the fundamental mechanisms are conserved across species. In studies with human P450 isoforms, CYP1A2 was identified as the most efficient enzyme for the production of 1-naphthol from naphthalene. researchgate.net The subsequent metabolism of 1-naphthol to 1,4-naphthoquinone was found to be most actively catalyzed by CYP1A2 and CYP2D6*1. nih.gov The metabolism of a naphthalene dihydrodiol by P450 isoforms was also observed, with CYP3A4 and CYP2A6 showing the greatest activity. nih.gov These findings in a mammalian system suggest that analogous CYP enzymes in non-human organisms are likely responsible for the oxidation of 3,4-dihydro-1-naphthalenol, leading to the formation of hydroxylated and quinone-type metabolites.

Epoxide Hydrolase Mediated Pathways

The biotransformation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene is a critical area of study due to their environmental prevalence and biological activity. nih.govresearchgate.net Epoxide hydrolases (EHs) are key enzymes in the detoxification and metabolic activation of these compounds. nih.govnih.gov These enzymes catalyze the hydrolysis of highly reactive epoxide intermediates into their corresponding, more stable dihydrodiols. nih.govwikipedia.org

The pathway relevant to 1-Naphthalenol, 3,4-dihydro- begins with the oxidation of naphthalene. Heme-thiolate enzymes, such as cytochrome P450 monooxygenases and fungal peroxygenases, catalyze the epoxidation of naphthalene to form naphthalene-1,2-oxide. acs.orgnih.govnih.gov This epoxide is a reactive intermediate that can undergo several transformations. researchgate.net

Epoxide hydrolase (EH) facilitates the hydrolysis of naphthalene-1,2-oxide. researchgate.net The mechanism involves a two-step process typical for α/β hydrolase fold enzymes. nih.gov First, a nucleophilic attack from an aspartate residue in the enzyme's active site opens the epoxide ring, forming a covalent ester intermediate. Subsequently, a charge-relay system involving histidine and another aspartate residue activates a water molecule, which then hydrolyzes the ester intermediate. nih.gov This enzymatic hydration results in the formation of trans-1,2-dihydroxy-1,2-dihydronaphthalene. nih.govresearchgate.net

Spontaneously, and under acidic conditions, the unstable naphthalene-1,2-oxide can also rearrange to form 1-naphthol and, to a lesser extent, 2-naphthol. nih.govresearchgate.net The compound 1-Naphthalenol, 3,4-dihydro-, also known as 3,4-dihydronaphthalen-1(2H)-one or α-tetralone, is a keto-tautomer of 1-Naphthalenol, 3,4-dihydro-. The formation of the dihydro-naphthalenol structure is intrinsically linked to the metabolism of naphthalene, where enzymatic and spontaneous reactions create a variety of hydroxylated derivatives.

| Step | Reactant | Enzyme/Condition | Product(s) | Mechanism Highlights |

|---|---|---|---|---|

| 1 | Naphthalene | Cytochrome P450 / Peroxygenase | Naphthalene-1,2-oxide | Enzymatic oxidation of the aromatic ring. acs.orgnih.gov |

| 2a | Naphthalene-1,2-oxide | Epoxide Hydrolase (EH) | trans-1,2-Dihydroxy-1,2-dihydronaphthalene | Nucleophilic attack by enzyme, formation of ester intermediate, followed by hydrolysis. nih.govresearchgate.net |

| 2b | Naphthalene-1,2-oxide | Spontaneous / Acidic pH | 1-Naphthol, 2-Naphthol | Non-enzymatic rearrangement (NIH shift). nih.govresearchgate.net |

Detailed Mechanistic Insights into Derivatization Reactions

1-Naphthalenol, 3,4-dihydro- possesses a reactive hydroxyl group and an aromatic ring, making it a versatile substrate for various derivatization reactions. These reactions are crucial for synthesizing a wide range of compounds with potential applications in materials science and medicinal chemistry. nih.govnih.gov

Mannich-type Reaction

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgthermofisher.com It results in the formation of a β-amino-carbonyl compound known as a Mannich base. adichemistry.com For 1-Naphthalenol, 3,4-dihydro-, which exists in equilibrium with its keto form (α-tetralone), the reaction proceeds via aminoalkylation at the α-position to the carbonyl group.

The mechanism involves two main stages: wikipedia.orgadichemistry.com

Formation of the Iminium Ion: The amine reacts with formaldehyde (B43269) in an acidic medium to form a highly electrophilic iminium ion (also known as an Eschenmoser salt precursor).

Electrophilic Attack: The keto-tautomer of 1-Naphthalenol, 3,4-dihydro- (α-tetralone) enolizes in the acidic conditions. The resulting enol acts as a nucleophile, attacking the carbon of the iminium ion. This is followed by deprotonation to regenerate the carbonyl group and yield the final Mannich base.

These Mannich bases are valuable synthetic intermediates, as the amino group can be easily modified or eliminated to create α,β-unsaturated compounds. thermofisher.comias.ac.in

| Reactant 1 | Reactant 2 | Reactant 3 | Key Intermediate | Product Type |

|---|---|---|---|---|

| 1-Naphthalenol, 3,4-dihydro- (as α-tetralone) | Formaldehyde | Secondary Amine (e.g., Dimethylamine) | Iminium ion | Mannich Base (β-amino-ketone) |

Alkylation

Alkylation of 1-Naphthalenol, 3,4-dihydro- can occur at two primary sites: the oxygen of the hydroxyl group (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation). The reaction conditions determine the selectivity.

O-Alkylation: This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion. The phenoxide then reacts with an alkylating agent, such as an alkyl halide, via an SN2 mechanism to form an ether. This is a variation of the Williamson ether synthesis.

C-Alkylation: This is a Friedel-Crafts type reaction where the aromatic ring acts as a nucleophile. google.com It typically requires a Lewis acid catalyst to activate the alkylating agent (e.g., an olefin or alkyl halide). The hydroxyl group is a strong activating group, directing the alkylation primarily to the ortho and para positions. The reaction of aromatic hydroxyl compounds with olefins in the presence of sulfonic acid and sulfuric acid is an effective method for C-alkylation. google.com

Acylation

Acylation of 1-Naphthalenol, 3,4-dihydro- primarily involves the O-acylation of the hydroxyl group to form an ester. This is a common method for protecting hydroxyl groups or modifying the properties of the molecule. libretexts.orgnih.gov

The mechanism typically involves the reaction of the naphthalenol with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride. google.comorganic-chemistry.org The reaction can be catalyzed by either a base or an acid.

Base-Catalyzed Acylation: A base (e.g., pyridine (B92270), triethylamine) deprotonates the hydroxyl group, increasing its nucleophilicity. The resulting alkoxide then attacks the electrophilic carbonyl carbon of the acylating agent.

Acid-Catalyzed Acylation (Fischer Esterification variant): An acid protonates the carbonyl oxygen of the acylating agent (if it's a carboxylic acid), making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the naphthalenol. For more reactive acylating agents like anhydrides, catalysts like heteropolyacids can be used for efficient and selective acylation. researchgate.net

| Reaction Type | Primary Site of Reaction | Typical Reagents | Catalyst/Conditions | Product Functional Group |

|---|---|---|---|---|

| O-Alkylation | Hydroxyl Group | Alkyl Halide (e.g., CH₃I) | Base (e.g., NaH, K₂CO₃) | Ether |

| C-Alkylation | Aromatic Ring | Olefin, Alkyl Halide | Lewis Acid (e.g., AlCl₃) or Brønsted Acid | Alkyl-substituted Ring |

| O-Acylation | Hydroxyl Group | Acyl Chloride, Acid Anhydride | Base (e.g., Pyridine) or Acid | Ester |

Derivatization and Advanced Functionalization Strategies for 1 Naphthalenol, 3,4 Dihydro Analogues

Synthesis of Substituted 3,4-dihydro-2H-naphtho[2,1-e]Current time information in Bangalore, IN.acgpubs.orgoxazine Derivatives

A prominent derivatization pathway for naphthols involves the Mannich-type reaction to construct N,O-heterocyclic skeletons, specifically 3,4-dihydro-2H-naphtho[2,1-e] Current time information in Bangalore, IN.acgpubs.orgoxazine derivatives. These compounds are typically synthesized through a one-pot, three-component reaction involving a naphthol, an amine, and an aldehyde, most commonly formaldehyde (B43269). acgpubs.orgresearchgate.nettandfonline.com

Several catalytic systems have been developed to promote this transformation efficiently. One effective method employs zirconyl(IV) chloride (ZrOCl₂) as a Lewis acid catalyst under solvent-free grinding conditions at room temperature. researchgate.netiaea.org This approach has been used to synthesize a variety of 3-substituted naphthoxazines by reacting 1-naphthol (B170400) with different anilines and formalin. researchgate.net Comparative studies have shown that ZrOCl₂ can provide higher yields in shorter reaction times compared to other Lewis acids like AlCl₃, SnCl₄, and TiCl₄. researchgate.net The grinding method was also found to be superior to conventional stirring, increasing the yield of 3,4-dihydro-3-phenyl-2H-naphtho[2,1-e] Current time information in Bangalore, IN.acgpubs.orgoxazine from 45% to 80%. researchgate.net

Another green and efficient approach utilizes an ionic liquid, 1-benzyl-3-methyl imidazolium (B1220033) hydrogen sulphate ([bnmim][HSO₄]), as a recyclable catalyst under solvent-free stirring conditions at room temperature. acgpubs.org This method also provides good to excellent yields for a range of substituted anilines. acgpubs.org Furthermore, the use of an aqueous solution of sodium p-toluenesulfonate (NaPTS) as a hydrotrope offers a clean and sustainable medium for this multicomponent condensation, achieving yields of up to 92%. tandfonline.com A modified step-wise procedure has also been reported, which substitutes formaldehyde with methylene (B1212753) bromide for the final ring-closure step. rasayanjournal.co.in

The following table summarizes various catalytic systems and conditions for the synthesis of these naphthoxazine derivatives.

Table 1: Synthesis of 3,4-dihydro-3-aryl-2H-naphtho[2,1-e] Current time information in Bangalore, IN.acgpubs.orgoxazine Derivatives

| Aryl Substituent | Catalyst (mol%) | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl | ZrOCl₂ (20) | Grinding, rt, 10 min | 80 | researchgate.net |

| Phenyl | [bnmim][HSO₄] (40) | Stirring, rt, 2.0 h | 92 | acgpubs.org |

| 4-Fluorophenyl | [bnmim][HSO₄] (40) | Stirring, rt, 2.5 h | 89 | acgpubs.org |

| o-Tolyl | ZrOCl₂ (20) | Grinding, rt, 15 min | 85 | researchgate.net |

| 4-Chlorophenyl | ZrOCl₂ (20) | Grinding, rt, 15 min | 88 | researchgate.net |

Introduction of Thiol and Other Heteroatom-Containing Moieties

The introduction of sulfur and other heteroatoms onto the 3,4-dihydro-1-naphthalenol framework is a key strategy for creating functionally diverse molecules. The tetralone tautomer of this compound is particularly amenable to such modifications. The α,β-unsaturated carbonyl system present in derivatives like (E)-2-benzylidene-1-tetralones serves as an excellent Michael acceptor for sulfur-based nucleophiles. researchgate.net

Research has shown that these cyclic chalcone (B49325) analogues react readily with cellular thiols such as N-acetylcysteine (NAC) and reduced glutathione (B108866) (GSH). researchgate.netmdpi.com This non-enzyme-catalyzed thia-Michael addition proceeds under various pH conditions, generating thiol-conjugates. researchgate.net The reactivity is influenced by the substitution on the benzylidene ring and the pH of the medium. researchgate.net

Beyond Michael additions, modern catalytic methods offer pathways for direct C–H functionalization. For instance, cobalt-catalyzed C–H thiolation represents a powerful, though not yet specifically reported for tetralone, strategy for forging C–S bonds in aromatic systems. beilstein-journals.org The fundamental preparation of thiols, which involves the Sₙ2 displacement of alkyl halides with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea, provides a basis for introducing thiol groups onto alkylated naphthalenol derivatives. openstax.orglibretexts.org

Furthermore, more complex transformations can introduce both sulfur and nitrogen atoms simultaneously. Base-promoted reactions of naphthoquinones with 2-aminobenzenethiols can lead to a ring-opening and recyclization cascade, resulting in the formation of structurally valuable polycyclic heterocycles containing a thiazine (B8601807) ring. rsc.org

Formation of Schiff Bases and Imino-Derivatives Based on Naphthol Scaffolds

The carbonyl group of the α-tetralone tautomer of 3,4-dihydro-1-naphthalenol is a key functional handle for the formation of imines and Schiff bases through condensation with primary amines. wiley.comwiley.com This reaction is fundamental in organic synthesis and provides access to a vast range of C=N containing compounds. tsijournals.comwiserpub.com

A notable application of this reaction is the substrate-dependent divergent multi-functionalization of β-tetralones. The reaction of a β-tetralone with an aniline (B41778) in the presence of a base like pyridine (B92270) generates an imine intermediate. wiley.comwiley.com This imine can then isomerize to a more stable enamine. wiley.comwiley.com This enamine intermediate is a crucial pivot point; its subsequent reaction with molecular oxygen can lead to the formation of 2-amino-p-iminonaphthoquinones, demonstrating a sophisticated use of the initial imine formation. wiley.com

The general synthesis of Schiff bases involves the acid- or base-catalyzed reaction between a carbonyl compound and a primary amine, proceeding through a hemiaminal intermediate followed by dehydration. tsijournals.com In the context of naphthol scaffolds, 2-hydroxy Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) are of significant interest due to the existence of tautomerism between the enol-imine and keto-enamine forms, which is stabilized by intramolecular hydrogen bonding. shd-pub.org.rs While not starting from 3,4-dihydro-1-naphthalenol itself, these syntheses illustrate the general reactivity of the naphthol framework toward imine formation. shd-pub.org.rs

Synthesis of N-[1-(2-Hydroxyphenyl)alkyl]amides from Naphthoxazinones

Naphthoxazinones, which can be synthesized from 2-naphthol (B1666908) derivatives, serve as precursors for the synthesis of N-[1-(2-hydroxyphenyl)alkyl]amides through ring-opening reactions. researchgate.netcdnsciencepub.com A facile method involves the treatment of 3,4-dialkyl-3,4-dihydro-2H-1,3-naphthoxazin-2-ones with organometallic reagents such as organolithium or Grignard reagents. researchgate.netcdnsciencepub.com

This transformation effectively cleaves the heterocyclic ring to generate functionalized N-alkylamides, which are of pharmaceutical interest. researchgate.netcdnsciencepub.com The synthesis of the starting naphthoxazinone materials can be achieved through several routes, including a one-pot, three-component reaction of β-naphthol, an aromatic aldehyde, and urea (B33335) under solvent-free conditions, or through the cyclization of 1-carbamatoalkyl 2-naphthols using a dehydrating agent like propylphosphonic anhydride (B1165640) (T3P®). researchgate.netmdpi.comresearchgate.net The ring-opening reaction provides a strategic route to highly substituted amide derivatives that would be challenging to access through direct acylation methods. researchgate.netcdnsciencepub.com

The proposed mechanism for the reaction with an organolithium reagent (RLi) involves the nucleophilic attack of the organolithium at the carbonyl carbon of the oxazinone ring. This is followed by the ring opening of the resulting tetrahedral intermediate to form a lithium alkoxide, which upon aqueous workup, yields the final N-[1-(2-hydroxynaphthalen-1-yl)alkyl]amide product.

Exploration of Stereoselective Derivatization Products and Chiral Synthesis

The development of stereoselective methods for the derivatization of the 3,4-dihydro-1-naphthalenol scaffold is crucial for accessing enantiomerically pure compounds. The inherent chirality of many complex natural products and pharmaceuticals drives the search for such asymmetric transformations.

A highly effective strategy for introducing chirality is the use of enantiopure starting materials in multicomponent reactions. For example, the Mannich-type condensation of naphthalenediols, formaldehyde, and an enantiomerically pure amine, such as (S)-1-phenylethan-1-amine, leads to the formation of chiral bis-dihydro Current time information in Bangalore, IN.acgpubs.orgnaphthoxazines in excellent yields. mdpi.com The absolute configuration of these products is directed by the chiral amine. Similarly, using chiral diamines like (R,R)- or (S,S)-cyclohexane-1,2-diamine in condensation with naphthalene-2-ol and formaldehyde can produce chiral imidazolidine (B613845) derivatives. mdpi.com

The stereoselective synthesis of trans-3,4-dihydro-2H-naphtho[2,3-e] Current time information in Bangalore, IN.acgpubs.orgoxazine derivatives has been achieved with high diastereoselectivity by reacting 1-(aryl(amino)methyl)naphthalen-2-ols with aromatic aldehydes. rsc.org Furthermore, the imines derived from 4-substituted tetralones can undergo efficient kinetic resolution via asymmetric hydrosilylation, providing another route to chiral products. acs.org

In the synthesis of N-[1-(2-hydroxyphenyl)alkyl]amides from naphthoxazinones, the creation of new stereocenters is possible, and the relative configuration of the resulting diastereomers can be determined through conformational analysis of their NMR spectra. researchgate.netcdnsciencepub.com The synthesis of cyclic cathinone (B1664624) analogues from α-tetralone also generates chiral centers, and the absolute configuration of these products has been assigned by comparing experimental and calculated circular dichroism (CD) spectra. researchgate.net These examples highlight the successful application of various chiral strategies to functionalize the 3,4-dihydro-1-naphthalenol core.

Metabolic and Biotransformation Studies of 1 Naphthalenol, 3,4 Dihydro in Non Human Biological Systems

Role as a Key Metabolite of Parent Compounds (e.g., Naphthalene (B1677914), Carbaryl) in Non-Human Organisms

1-Naphthalenol, 3,4-dihydro-, and its keto form, 3,4-dihydro-1(2H)-naphthalenone (α-tetralone), are structurally related to the metabolic products of prominent environmental contaminants like naphthalene and the insecticide carbaryl (B1668338). The metabolism of these parent compounds typically proceeds through hydroxylation and hydrolysis, leading to the formation of various intermediates.

Naphthalene is primarily metabolized via cytochrome P450 enzymes to form naphthalene-1,2-oxide. orst.eduscialert.net This epoxide is a critical intermediate that can undergo several subsequent reactions. It can be hydrolyzed by epoxide hydrolase to trans-1,2-dihydro-1,2-naphthalenediol (a dihydrodiol), conjugated with glutathione (B108866), or rearrange to form 1-naphthol (B170400) and 2-naphthol (B1666908). orst.eduscialert.netresearchgate.net While 1-naphthol is a major and well-documented metabolite, the direct formation of 1-Naphthalenol, 3,4-dihydro- as a key metabolite in mammals is less prominently described in mainstream pathways. However, fungal degradation of naphthalene has been shown to produce related compounds such as 4-hydroxy-1-tetralone, indicating that pathways involving the saturation of one of the aromatic rings and subsequent oxidation can occur in some biological systems. orst.edu

Carbaryl's metabolism involves hydrolysis to 1-naphthol, carbon dioxide, and methylamine. health.mil Ring hydroxylation is also a principal pathway, producing metabolites like 4-hydroxycarbaryl (B1330417) and 5-hydroxycarbaryl. health.mil The primary metabolite, 1-naphthol, is then subjected to conjugation reactions for excretion. health.milresearchgate.net Similar to naphthalene, the direct conversion of carbaryl to 1-Naphthalenol, 3,4-dihydro- is not a major reported pathway in non-human organisms like rodents. fao.org Instead, the metabolic focus is on the formation of 1-naphthol and its subsequent conjugates, or other hydroxylated derivatives like 5,6-dihydro-5,6-dihydroxycarbaryl, which has been identified in rat feces. fao.org

Species-Specific Metabolic Pathways and Metabolite Profiling in Model Organisms (e.g., Rodents, Fish)

Significant variations in the metabolic pathways of parent compounds like naphthalene exist across different species, which influences the profile of metabolites produced. These differences are crucial for understanding species-specific toxicity and biotransformation.

In rodents, naphthalene metabolism shows distinct species and regional differences. nih.gov Studies comparing microsomal preparations from mouse, hamster, and rat lung tissues revealed that mice have a much higher capacity for metabolizing naphthalene to its dihydrodiol and glutathione conjugates. nih.gov The total metabolic activity in the distal bronchiole region of mice is approximately 10-fold greater than in rats. nih.gov While 1-naphthol and its conjugates are common metabolites across rodents, the specific ratios and downstream products can vary. fao.orgepa.gov For instance, after administration of radiolabeled naphthalene to rodents, the glucuronide conjugate of 1-naphthol accounted for a significant portion of urinary radioactivity. epa.gov In studies with carbaryl administered to rats, 1-naphthol and its conjugates were the main urinary metabolites, while 5,6-dihydro-5,6-dihydroxycarbaryl was a key metabolite in the feces. fao.org

Age-related differences have also been observed. In studies on male Brown Norway rats of different ages (from pre-weaning to senescence), age-related variations were noted in the levels of carbaryl and its primary metabolite, 1-naphthol, in tissues like the brain, plasma, and liver. nih.gov Adolescent (1- and 4-month-old) rats showed the lowest levels and fastest clearance of carbaryl and 1-naphthol, whereas pre-weaning and senescent rats had higher levels. nih.gov In the liver of these rats, 1-naphthol levels were often similar to or greater than those of the parent compound, carbaryl. nih.gov

While extensive metabolite profiling for 1-Naphthalenol, 3,4-dihydro- itself is not widely available, the species-specific handling of its precursors, naphthalene and carbaryl, provides a framework for predicting how it might be processed in different model organisms.

Table 1: Species Differences in Naphthalene Metabolism

| Species | Primary Target Organ | Key Metabolic Features | Reference |

|---|---|---|---|

| Mouse | Lung (Clara cells) | High rate of metabolic activation by Cytochrome P450; efficient formation of dihydrodiol and glutathione conjugates. | scialert.netnih.gov |

| Rat | Nasal tissue | Lower metabolic activity in the lung compared to mice; primary metabolites include 1-naphthol and its conjugates. | fao.orgnih.gov |

| Hamster | Lung | Intermediate metabolic activity compared to mice and rats. | nih.gov |

| Macaque | Lung | Significantly lower rate of naphthalene metabolism compared to rodents. | nih.gov |

Characterization of Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450, Epoxide Hydrolase Activity in non-human tissues)

The biotransformation of naphthalene and carbaryl, precursors to compounds structurally related to 1-Naphthalenol, 3,4-dihydro-, is mediated by a complex interplay of enzymatic systems, primarily the Cytochrome P450 (CYP) monooxygenases and epoxide hydrolase (EH).

The initial and rate-limiting step in the metabolic activation of naphthalene is its oxidation by CYP enzymes to the reactive intermediate, naphthalene-1,2-oxide. orst.eduscilit.com Multiple CYP isoforms are involved in this process. Studies have identified CYP1A2 as a highly efficient isoform for producing both the dihydrodiol precursor and 1-naphthol. nih.govnih.gov CYP3A4 has also been implicated, particularly in the formation of 2-naphthol. nih.govnih.gov

Following the formation of the epoxide intermediate, epoxide hydrolase plays a crucial detoxifying role by catalyzing the hydrolysis of the epoxide to trans-1,2-dihydro-1,2-naphthalenediol. scilit.com The balance between the activity of CYP enzymes and epoxide hydrolase is a key determinant of the ultimate toxic potential of naphthalene, as it governs the concentration of the reactive epoxide available to bind to cellular macromolecules. scialert.net

The resulting dihydrodiol is not an inert endpoint metabolite. It can be further oxidized by dihydrodiol dehydrogenases to form catechols, which can then auto-oxidize to produce quinones like 1,2-naphthoquinone (B1664529). researchgate.net Similarly, the metabolite 1-naphthol can be oxidized to 1,4-naphthoquinone (B94277), a reaction in which CYP1A2 and CYP2D6*1 have been identified as active isoforms. nih.govepa.gov These quinones are highly reactive and contribute to the cytotoxicity of the parent compound. orst.eduepa.gov

Conjugation Pathways and Formation of Excreted Metabolites (e.g., Glucuronide, Sulfate (B86663), Glutathione Conjugates)

Phase II conjugation reactions are essential for detoxifying and facilitating the excretion of metabolites derived from naphthalene and carbaryl. These pathways involve the enzymatic addition of endogenous polar molecules to the metabolites, increasing their water solubility.

The primary metabolites, such as 1-naphthol and the dihydrodiol, are substrates for several conjugation enzymes.

Glucuronidation: UDP-glucuronyltransferases (UGTs) catalyze the conjugation of glucuronic acid to hydroxyl groups. 1-Naphthyl-glucuronide is a significant urinary metabolite found in rodents and other species exposed to naphthalene or carbaryl. epa.govresearchgate.net

Sulfation: Sulfotransferases (SULTs) mediate the transfer of a sulfonate group to form sulfate esters. 1-Naphthyl-sulfate is another major water-soluble conjugate found in urine. health.milresearchgate.net

Glutathione Conjugation: Glutathione S-transferases (GSTs) play a critical protective role by catalyzing the conjugation of the reactive naphthalene-1,2-oxide intermediate with glutathione (GSH). scialert.net This prevents the epoxide from binding to cellular proteins and DNA. The resulting glutathione conjugates are further processed into mercapturic acids (N-acetylcysteine conjugates) before being excreted in the urine. researchgate.nethealth.mil

These conjugation pathways are highly efficient in most non-human organisms, which is why parent compounds like carbaryl are unlikely to accumulate in tissues under normal exposure conditions. health.mil The specific profile of excreted conjugates can vary between species, reflecting differences in the expression and activity of the phase II enzymes.

Molecular Mechanisms of Biological Activity and Structure-Activity Relationships in Non-Human Organisms

While 1-Naphthalenol, 3,4-dihydro- itself is not extensively studied, its structural motifs, including the dihydronaphthalene core and the phenolic hydroxyl group, are present in numerous synthetic derivatives that exhibit a range of biological activities in non-human models.

Inhibition of Specific Enzymes in Non-Human Systems

Derivatives of naphthol have been investigated as inhibitors of various enzymes. Studies on synthetic 1-naphthol derivatives have demonstrated potent inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrase (hCA) isoenzymes I and II. researchgate.net The inhibition of AChE is a critical mechanism for many insecticides, including carbaryl, which is a reversible inhibitor of the enzyme. health.mil The ability of naphthol-related structures to interact with the active sites of these enzymes highlights their potential for modulating key physiological processes.

Antimicrobial, Antioxidant, and Anti-inflammatory Activities in Non-Human Models

The dihydronaphthalene and naphthol scaffolds are featured in many compounds with demonstrated biological effects.

Anti-inflammatory Activity: A series of synthesized 3,4-dihydronaphthalene-1(2H)-one derivatives were found to exhibit anti-inflammatory activity by inhibiting the NLRP3 inflammasome. nih.gov One lead compound was shown to block the assembly and activation of the inflammasome, inhibit the NF-κB signaling pathway, and reduce the production of reactive oxygen species (ROS). nih.gov Another related compound, β-lapachone (3,4-dihydro-2,2-dimethyl-2H-naphthol[1,2-b]pyran-5,6-dione), demonstrated significant anti-inflammatory and anti-arthritic effects in rodent models. nih.govresearchgate.net Its mechanism involves reducing pro-inflammatory cytokines like TNF-α and IL-6. nih.govresearchgate.net

Antimicrobial Activity: Naphthalene derivatives are known to possess antimicrobial properties. researchgate.net Newly synthesized compounds containing a naphthyl cyclohexanone (B45756) structure have been evaluated for their activity against various Gram-positive and Gram-negative bacteria and fungi. derpharmachemica.com The presence of the naphthalene moiety is often associated with significant antimicrobial action. derpharmachemica.comumsha.ac.ir

Antioxidant Activity: The phenolic hydroxyl group present in naphthol derivatives is a key feature for antioxidant activity. These compounds can act as radical scavengers. Studies on various 1-naphthol derivatives have confirmed their potential to scavenge radicals like DPPH• and ABTS•+. researchgate.net The antioxidant properties of these compounds are linked to their ability to donate a hydrogen atom, neutralizing free radicals and protecting cells from oxidative damage. nih.gov

Table 2: Biological Activities of 1-Naphthalenol, 3,4-dihydro- Related Compounds

| Compound/Derivative Class | Biological Activity | Mechanism/Model System | Reference |

|---|---|---|---|

| 3,4-Dihydronaphthalene-1(2H)-one derivatives | Anti-inflammatory | Inhibition of NLRP3 inflammasome and NF-κB pathway in vitro. | nih.gov |

| β-Lapachone | Anti-inflammatory, Anti-arthritic | Reduction of pro-inflammatory cytokines (TNF-α, IL-6) in rodent models (carrageenan-induced paw edema, FCA-induced arthritis). | nih.govresearchgate.net |

| Naphthyl cyclohexanone derivatives | Antimicrobial | Evaluated against Gram-positive bacteria, Gram-negative bacteria, and fungi using microdilution methods. | derpharmachemica.com |

| 1-Naphthol derivatives | Antioxidant, Enzyme Inhibition | Scavenging of DPPH• and ABTS•+ radicals; inhibition of acetylcholinesterase and carbonic anhydrase. | researchgate.net |

Environmental Transformation and Degradation Processes of 1 Naphthalenol, 3,4 Dihydro in Non Human Environmental Systems

Aerobic and Anaerobic Biodegradation Mechanisms in Soil and Aquatic Environments

Biodegradation is a critical process in the environmental attenuation of 1-Naphthalenol, 3,4-dihydro-. This process is mediated by microorganisms, primarily bacteria and fungi, which utilize the compound as a source of carbon and energy. nih.gov The efficiency and pathways of biodegradation are highly dependent on the presence or absence of oxygen, leading to distinct aerobic and anaerobic degradation mechanisms.

Under aerobic conditions , the degradation of aromatic compounds like 1-Naphthalenol, 3,4-dihydro- is typically initiated by oxygenase enzymes. nih.gov These enzymes introduce hydroxyl groups into the aromatic ring, making it more susceptible to cleavage. While specific studies on 1-Naphthalenol, 3,4-dihydro- are limited, the degradation of the related compound, 1-naphthol (B170400), provides valuable insights. For instance, Pseudomonas sp. strain C4 can utilize carbaryl (B1668338), which hydrolyzes to 1-naphthol, as its sole carbon and energy source. asm.org The degradation pathway involves the hydroxylation of 1-naphthol to 1,2-dihydroxynaphthalene, which is then subject to ring cleavage. asm.org Similarly, other microbial transformations of 1-naphthol can yield products like 4-hydroxy-1-tetralone and 3,4-dihydro-dihydroxy-1(2H)-naphthalenone. asm.org The rate of aerobic biodegradation in aquatic environments can be variable, with studies on 1-naphthol showing lag periods before degradation commences. nih.gov

Anaerobic biodegradation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is generally a slower process compared to aerobic degradation. industrialchemicals.gov.auresearchgate.net In the absence of oxygen, microorganisms utilize alternative electron acceptors such as nitrate, sulfate (B86663), or carbon dioxide. researchgate.net While the specific anaerobic pathways for 1-Naphthalenol, 3,4-dihydro- are not well-documented, the degradation of naphthalene (B1677914) under anaerobic conditions has been observed, with estimated half-lives ranging from 25 to 258 days. industrialchemicals.gov.au

Photolytic Degradation Pathways in Aqueous Solutions and Atmospheric Phases

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. This process can be a significant degradation pathway for 1-Naphthalenol, 3,4-dihydro- in both aquatic and atmospheric environments.

In aqueous solutions , the direct photolysis of 1-Naphthalenol, 3,4-dihydro- can occur upon absorption of sunlight. The phototransformation of the related compound 1-naphthol in aerated aqueous solutions has been shown to be significantly faster in the presence of oxygen. researchgate.net The major photoproducts identified from the photolysis of 1-naphthol include 1,4-naphthoquinone (B94277), 2-hydroxy-1,4-naphthoquinone (B1674593), and 6-hydroxy-1,4-naphthoquinone. researchgate.netscholaris.ca The formation of these products suggests that photooxidation is a key mechanism. researchgate.net The presence of other substances in the water, such as dissolved organic matter and nitrate, can influence the rate of photodegradation by producing reactive species like hydroxyl radicals. dokumen.pub

In the atmospheric phase , 1-Naphthalenol, 3,4-dihydro- can exist in the vapor phase or adsorbed to particulate matter. Its degradation is primarily driven by reactions with photochemically generated oxidants. acs.org The most important of these is the hydroxyl radical (•OH). acs.orgcopernicus.org

Volatilization Rates and Atmospheric Reactions with Oxidants (e.g., Hydroxyl Radicals)

Once in the atmosphere, 1-Naphthalenol, 3,4-dihydro- is subject to reactions with oxidants. The primary atmospheric oxidant is the hydroxyl radical (•OH), which is ubiquitous in the troposphere. copernicus.orgcopernicus.org The reaction of aromatic compounds with •OH radicals can proceed via two main pathways: addition to the aromatic ring or abstraction of a hydrogen atom. researchgate.net For naphthalene and its derivatives, addition of the •OH radical is the dominant reaction pathway. acs.org This reaction initiates a series of oxidation steps that lead to the formation of various degradation products. acs.org The atmospheric lifetime of a compound is determined by its reaction rate with these oxidants. For example, the reaction of 1,4-naphthoquinone with •OH radicals corresponds to an atmospheric half-life of about 5 days. nih.gov

Sorption Behavior and Environmental Mobility in Soil and Sediment Matrices

Sorption is the process by which a chemical binds to solid particles, such as soil and sediment. This process significantly influences the environmental mobility of 1-Naphthalenol, 3,4-dihydro-, affecting its availability for biodegradation and transport in water.

The extent of sorption is largely dependent on the organic carbon content of the soil or sediment. nm.govresearchgate.net Hydrophobic organic compounds, including PAHs and their derivatives, tend to sorb to organic matter. nm.gov The sorption of 1-naphthol has been shown to vary significantly among different soil and geologic samples, which is consistent with the diagenetic properties of the organic matter in these samples. nih.gov The physical organization of the organic matter also plays a role, as only certain domains may be available for interaction with the chemical. nih.gov

The sorption process can be complex, sometimes exhibiting nonlinear behavior. researchgate.net The presence of dissolved organic matter can also influence the sorption of PAHs to soils and sediments. researchgate.net Generally, strong sorption to soil and sediment particles reduces the mobility of the compound in the environment, limiting its transport to groundwater and surface water.

Identification and Pathways of Environmental Degradation Products (e.g., Naphthoquinones, Epoxides)

The environmental degradation of 1-Naphthalenol, 3,4-dihydro- leads to the formation of various transformation products. The identification of these products is crucial for understanding the complete environmental fate of the parent compound.

Naphthoquinones are common degradation products formed through both biotic and abiotic pathways. For instance, the photolysis of 1-naphthol in aqueous solutions yields 1,4-naphthoquinone as a major product. researchgate.netscholaris.ca Microbial degradation can also lead to the formation of naphthoquinones. asm.org 1,2-Naphthoquinone (B1664529) is a known reactive metabolite of naphthalene. nih.gov These quinones are often more reactive and can have different toxicological properties than the parent compound.

Epoxides are another important class of intermediates, particularly in the atmospheric oxidation and microbial metabolism of aromatic compounds. The initial reaction of naphthalene with hydroxyl radicals in the atmosphere can lead to the formation of epoxide intermediates. acs.org Similarly, microbial degradation of naphthalene can proceed through an arene oxide pathway, forming epoxides that are subsequently converted to other products. nih.gov The formation of 2,3-epoxy-1,4-naphthoquinones has also been reported. researchgate.net

The degradation pathways can be complex, involving multiple steps and a variety of intermediates. For example, the fungal metabolism of 1-naphthol can proceed through a 3,4-epoxide intermediate to form trans-3,4-dihydroxy-3,4-dihydro-1-tetralone. asm.org

Advanced Spectroscopic and Analytical Characterization of 1 Naphthalenol, 3,4 Dihydro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1-Naphthalenol, 3,4-dihydro- and its derivatives. chemicalbook.comhmdb.ca ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques like HMBC establish long-range correlations, confirming the connectivity of the molecular framework. acs.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1,2,3,4-tetrahydro-1-naphthol, the reduced form of 3,4-dihydro-1(2H)-naphthalenone, displays characteristic signals for the aromatic and aliphatic protons. chemicalbook.com Aromatic protons typically appear in the downfield region (δ 7.0–8.1 ppm), while the aliphatic protons of the dihydronaphthalene ring resonate at higher fields (δ 1.7–3.0 ppm). chemicalbook.comrsc.org The hydroxyl proton signal can vary in its chemical shift depending on concentration and solvent. For instance, in a derivative, the methylene (B1212753) protons of the α-tetralone moiety show triplet peaks at approximately 2.94-2.95 ppm and 3.12-3.16 ppm. tandfonline.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. For a typical tetralone derivative, the carbonyl carbon (C=O) resonates significantly downfield, often around 198 ppm. rsc.org Aromatic carbons are found in the δ 125–145 ppm range, while the aliphatic carbons of the saturated ring appear at higher field strengths. rsc.orgmdpi.com For example, in ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, the aliphatic carbons appear at δ 23.18, 29.72, and 39.25 ppm. rsc.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the regiochemistry of substitution on the tetralone scaffold. acs.org For instance, in the analysis of an oxidized tetrahydronaphthalene derivative, the correlation between the C9 carbonyl carbon and the H5 aromatic proton in the HMBC spectrum was crucial in establishing the position of oxidation. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for 1-Naphthalenol, 3,4-dihydro- Derivatives

| Compound/Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydro-1-naphthol | Aromatic: 7.42-7.10, Aliphatic: 4.77, 2.81, 2.72, 2.05-1.77 | Not specified | chemicalbook.com |

| Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate | Aromatic: 8.06, 7.92; Aliphatic: 3.92, 3.01, 2.68, 2.15 | Carbonyl: 197.66; Aromatic: 144.35, 135.53, 133.93, 130.19, 127.39, 127.25; Aliphatic: 52.41, 39.12, 29.60, 23.07 | rsc.org |

| (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one | Aromatic: 8.11, 7.48-7.23; Aliphatic: 3.14, 2.94 | Not specified in provided text | tandfonline.com |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a rapid and non-destructive method for identifying key functional groups and providing a unique molecular fingerprint for 1-Naphthalenol, 3,4-dihydro- and its derivatives. journals-sathyabama.comias.ac.in

Infrared (IR) Spectroscopy: The IR spectrum of 3,4-dihydro-1(2H)-naphthalenone is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically observed in the range of 1680-1690 cm⁻¹. nist.govpg.edu.pl The presence of a hydroxyl group in 1-Naphthalenol, 3,4-dihydro- would introduce a broad O-H stretching band around 3200-3600 cm⁻¹. pg.edu.pl Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands arising from C-C stretching and various bending vibrations, which are characteristic of the specific molecule. tandfonline.comkib.ac.cn

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. For naphthol derivatives, characteristic Raman bands are observed for the naphthalene (B1677914) ring system. researchgate.netcapes.gov.br For instance, 1-naphthol (B170400) exhibits distinct Raman bands in the 0-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions. ias.ac.in The C=C stretching vibrations of the aromatic ring typically give rise to strong Raman signals. The study of deuterated analogs can aid in the precise assignment of vibrational modes. ias.ac.in

Table 2: Key Vibrational Frequencies for 1-Naphthalenol, 3,4-dihydro- and Related Structures

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O Stretch (Ketone) | IR | 1680 - 1690 | nist.govpg.edu.pl |

| O-H Stretch (Alcohol) | IR | 3200 - 3600 (broad) | pg.edu.pl |

| Aromatic C-H Stretch | IR/Raman | > 3000 | ias.ac.in |

| Aliphatic C-H Stretch | IR/Raman | < 3000 | ias.ac.in |

| Ring Vibrations | Raman | 400 - 1600 | ias.ac.inresearchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of 1-Naphthalenol, 3,4-dihydro- and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of molecular formulas. mdpi.commdpi.com

The fragmentation patterns observed in the mass spectrum offer valuable structural information. For tetralone derivatives, common fragmentation pathways involve the loss of small molecules like water (H₂O) or carbon monoxide (CO). nih.gov The tetralone ion itself and subsequent fragments, such as the tropylium (B1234903) ion, are often observed. nih.gov For example, in the analysis of mephtetramine, a tetralone derivative, the fragmentation pattern revealed characteristic ions at m/z 147.0805 (tetralone ion) and m/z 129.0696 (loss of water from the tetralone ion). nih.gov HRMS data is crucial for confirming the identity of synthesized compounds, with calculated and found mass values typically agreeing to within a few parts per million (ppm). rsc.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into the extent of conjugation. The aromatic naphthalene core of 1-Naphthalenol, 3,4-dihydro- and its derivatives gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring and the presence of other chromophores. tandfonline.com

For instance, the synthesis of a novel chalcone (B49325) derivative from α-tetralone resulted in a compound with excellent transmittance in the UV-visible region and an estimated bandgap energy of 2.49 eV. tandfonline.com Studies on related benzylidene-naphthalenones have investigated the effects of substituents and solvent environment on their ground- and excited-state properties. nih.gov

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal information on bond lengths, bond angles, and stereochemistry. For derivatives of 1-Naphthalenol, 3,4-dihydro-, single-crystal X-ray diffraction can confirm the relative and absolute configuration of chiral centers, as well as the conformation of the dihydro-naphthalene ring, which often adopts a half-boat or envelope conformation. tandfonline.comnih.gov

For example, the crystal structure of (S)-2-[(S)-2,2,2-trifluoro-1-hydroxyethyl]-1-tetralone revealed a half-boat conformation for the cyclohexanone (B45756) ring and detailed the intermolecular hydrogen bonding network. nih.gov Similarly, the structure of (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-1(2H)-naphthalene-1-one was elucidated, providing insights into inter- and intramolecular interactions. tandfonline.com

Advanced Chromatographic Methods for Separation, Identification, and Quantification (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for the separation, purification, and quantification of 1-Naphthalenol, 3,4-dihydro- and its derivatives from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable derivatives. For example, GC-MS has been used to detect the formation of naphthalene and naphthyl-boronate esters in reaction mixtures involving naphthols. ou.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and analysis of a wide range of compounds, including isomers. walshmedicalmedia.comrsc.org Reversed-phase HPLC is commonly employed, often with a C18 column. researchgate.net Chiral HPLC is specifically used for the separation of enantiomers of naphthol derivatives. acs.org HPLC coupled with fluorescence or mass spectrometry detectors (HPLC-MS) offers high sensitivity and selectivity for the determination of these compounds in various matrices, including biological samples. researchgate.netoup.com For instance, an HPLC-MS method was developed for the separation and analysis of 1- and 2-naphthyl sulfate (B86663) isomers in human urine. oup.com

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This provides crucial information about the thermal stability and decomposition profile of a compound. For derivatives of 1-Naphthalenol, 3,4-dihydro-, TGA can determine the temperature at which degradation begins, which is important for understanding the material's limitations in high-temperature applications. researchgate.net

For example, a study on ferrocenylidene derivatives of 1-tetralone (B52770) investigated their thermal stability in polymeric films, noting the extent of degradation at various temperatures. researchgate.net TGA, often coupled with Differential Thermal Analysis (DTA), was used to characterize a novel α-tetralone condensate, (2E)-2-(4-propoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one, providing insights into its thermal behavior. tandfonline.com

Emerging Research Frontiers and Potential Applications of 1 Naphthalenol, 3,4 Dihydro in Chemical Sciences

Design and Development of Novel Catalytic Systems for Sustainable Synthesis

The development of efficient and sustainable methods for synthesizing complex molecules is a cornerstone of modern chemistry. Research has increasingly focused on novel catalytic systems that promote the synthesis of derivatives from 1-naphthol (B170400), the aromatic precursor to 1-Naphthalenol, 3,4-dihydro-. These efforts emphasize one-pot, multi-component reactions (MCRs) that enhance efficiency, reduce waste, and operate under mild conditions. nih.gov

A variety of catalysts have been explored for these transformations. For instance, ionic liquids, such as 1-benzyl-3-methyl imidazolium (B1220033) hydrogen sulphate ([bnmim][HSO4]), have proven effective in catalyzing the one-pot synthesis of 3,4-dihydro-3-substituted-2H-naphtho[2,1-e] nih.govacs.orgoxazine derivatives from 1-naphthol, anilines, and formalin. acs.org This method is noted for its high yields and very short reaction times at room temperature. acs.org Similarly, zirconyl(IV) chloride (ZrOCl2), a Lewis acid, has been successfully employed as a catalyst for the same type of Mannich reaction under solvent-free grinding conditions, offering good to excellent yields. nih.gov The use of heterogeneous catalysts like perlite-SO3H nanoparticles also presents a green and efficient option for synthesizing related naphtho[1,2-e] nih.govacs.orgoxazine-3-one derivatives, with the catalyst being easily recoverable and reusable. rsc.org

In addition to synthesizing heterocyclic derivatives, catalytic systems are being developed for the selective hydrogenation of naphthols. An iridium-based catalyst has been shown to efficiently convert 1-naphthol, involving an initial ring hydrogenation to form intermediates like 1,2-dihydronaphthol. acs.org Furthermore, a photocontrolled approach using a photo acid generator (PAG) can catalyze the isomerization of oxabenzonorbornadienes to yield 1-naphthol derivatives, a process that can be accelerated by the reaction's own exothermic heat release. acs.org

| Catalyst System | Reactants | Product Type | Key Advantages | Reference(s) |

| [bnmim][HSO4] (Ionic Liquid) | 1-Naphthol, Anilines, Formalin | Naphtho[2,1-e] nih.govacs.orgoxazines | High yields (up to 77%), rapid reaction (1 min), room temperature. | acs.org |

| Zirconyl(IV) Chloride (ZrOCl2) | 1-Naphthol, Anilines, Formalin | Naphtho[2,1-e] nih.govacs.orgoxazines | Good to excellent yields (up to 80%), solvent-free grinding method. | nih.gov |

| Perlite-SO3H Nanoparticles | 2-Naphthol (B1666908), Aldehydes, Urea (B33335) | Naphtho[1,2-e] nih.govacs.orgoxazine-3-ones | Environmentally benign, reusable catalyst, high yields. | rsc.org |

| Iridium Complex (Ir(acac)(cod)) | 1-Naphthol, H2 | Naphthalene (B1677914), Tetralin | Efficient hydrodeoxygenation (HDO) via ring hydrogenation intermediates. | acs.org |

| Photo Acid Generator (PAG) | Oxabenzonorbornadienes | 1-Naphthol Derivatives | Photocontrolled, rapid conversion, often solvent-free. | acs.org |

Application of Advanced Spectroscopic Probes for In-situ Reaction Monitoring

Understanding reaction mechanisms and kinetics in real-time is crucial for process optimization and control. Advanced spectroscopic techniques are increasingly being applied as in-situ probes for reactions involving naphthalenol and its derivatives. These process analytical technologies (PAT) allow for dynamic monitoring of reactant consumption, intermediate formation, and product generation without the need for offline sampling. nih.gov

For instance, the hydrogenation of 1-naphthol and related compounds has been studied using a suite of in-situ spectroscopic methods. The iridium-catalyzed hydrodeoxygenation of 1-naphthol was monitored using 1H NMR, EPR, and IR spectroscopy to gain mechanistic insights into the initial ring hydrogenation steps. acs.org In a similar vein, in-situ infrared spectra have been used to track the hydrogenation of 1-methylnaphthalene (B46632) over sulfided catalysts, helping to distinguish between various hydrogenated products like tetralin and decalin derivatives. researchgate.net High-pressure Fourier transform infrared spectroscopy (FTIR) has also been employed to examine the effects of CO2 as a reaction medium on hydrogenation selectivity. rsc.org

Real-time FTIR kinetics were instrumental in following the rapid, photocontrolled transformation of an oxabenzonorbornadiene derivative into a 1-naphthol compound, allowing researchers to observe the reaction's progress under continuous or paused UV irradiation. acs.org Beyond vibrational spectroscopy, other techniques are also valuable. A biphasic screening process has been developed where the release of 1-naphthol from a reaction can be monitored in real-time by the formation of an azo dye in an adjacent aqueous layer, enabling rapid assessment of catalyst activity. google.com Furthermore, electrospray ionization mass spectrometry (ESI-MS) has been used for the real-time analysis of complex reactions, tracking the dynamic behavior and distribution of species over time. uvic.ca The integration of multiple orthogonal PAT tools, such as NMR, UV/Vis, and IR, into a single continuous flow system represents a significant step forward, enabling comprehensive, real-time quantification of numerous components in multi-step syntheses. nih.gov

Integration of Chemoinformatics and Machine Learning for Predictive Modeling

Chemoinformatics and machine learning (ML) are transforming chemical research by enabling the prediction of molecular properties, reaction outcomes, and biological activities from chemical structures. longdom.orgqima-lifesciences.comcore.ac.uk These computational tools are being applied to systems involving naphthalene and its derivatives to accelerate discovery and optimization. nih.govresearchgate.net

Machine learning models have been developed to predict and optimize complex chemical processes. For example, a hybrid ML model incorporating an artificial neural network (ANN), support vector regression (SVR), and a decision tree (DT) was successfully used to predict the conversion and energy efficiency of plasma arc reforming of naphthalene. researchgate.net In another application, cheminformatics tools like the Rule Input Network Generator (RING) combined with ML-based energy calculators (TorchANI) have been used to automatically generate and analyze complex reaction networks, elucidating plausible pathways for the conversion of model polymers into valuable aromatics, including naphthalene. nih.gov

A significant area of application is the prediction of reaction selectivity. Researchers have used regression-based ML models, with Random Forest Regression (RFR) proving particularly effective, to predict the enantioselectivity of chiral phosphoric acid-catalyzed reactions that synthesize naphthyl-indole scaffolds. ias.ac.in Such models, trained on experimental or computationally derived data, can rapidly screen catalysts and reactants, providing valuable insights into the structural features that govern selectivity. ias.ac.in ML models are also being used to predict the catalytic activity of photosensitizers in reactions like the synthesis of phenols, helping to identify the most effective catalysts from a large pool of candidates by integrating descriptors derived from both their physical and structural properties. wiley.com A core component of these predictive efforts is the Quantitative Structure-Activity Relationship (QSAR) methodology, which relates chemical structure to biological activity or other properties using molecular descriptors. journalmedicals.comresearchgate.netmdpi.comnih.govrsc.org

Exploration of Dihydronaphthalenol Derivatives as Scaffolds for New Chemical Entities in Non-Human Biological Research

The dihydronaphthalenol framework serves as a valuable scaffold for the synthesis of new chemical entities (NCEs) with potential applications in non-human biological research. The structural rigidity and synthetic accessibility of this core make it an attractive starting point for developing compounds with diverse biological activities.

A prominent class of derivatives synthesized from 1-naphthol are naphthoxazines. nih.govacs.orgrsc.org For example, a series of 3,4-dihydro-3-substituted-2H-naphtho[2,1-e] nih.govacs.orgoxazine derivatives were synthesized via a one-pot Mannich reaction. nih.gov These compounds were subsequently evaluated for their in-vitro antimicrobial properties against various microorganisms. The study revealed that several of the synthesized naphthoxazine derivatives exhibited significant antibacterial activity against Bacillus subtilis and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger. nih.gov

Another derivative, 3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane], which contains a reactive epoxide ring, has been a subject of study for its potential biological interactions. acs.org The unique spiro structure and the presence of the naphthalene moiety make it a versatile compound for various chemical transformations and a candidate for investigation into potential therapeutic properties. acs.org The synthesis of such derivatives highlights the utility of the dihydronaphthalenol scaffold in generating libraries of compounds for biological screening.

Role in Environmental Remediation Strategies, particularly in the Degradation of Naphthalene-related Pollutants

Naphthalene is a ubiquitous environmental pollutant, primarily originating from industrial processes, fossil fuels, and its use in consumer products like moth repellents. qima-lifesciences.comresearchgate.net Due to its potential toxicity, understanding its environmental fate and developing effective remediation strategies are critical. Microbial degradation is a key process in the natural attenuation of naphthalene, and metabolites structurally related to 1-Naphthalenol, 3,4-dihydro- play a central role in these pathways. researchgate.net

The initial step in the aerobic microbial degradation of naphthalene involves its oxidation by cytochrome P450 monooxygenases to form an unstable 1,2-epoxide (naphthalene-1,2-oxide). researchgate.net This epoxide can then undergo several transformations. One pathway involves a non-enzymatic rearrangement to form 1-naphthol (a major product) and 2-naphthol. researchgate.net Another major pathway involves the action of epoxide hydrolases, which convert the epoxide to trans-1,2-dihydroxy-1,2-dihydronaphthalene, a dihydrogenated naphthalenediol. researchgate.netacs.org

These initial metabolites, including 1-naphthol and the dihydroxydihydro-naphthalene derivative, are key intermediates that are further processed by microbial enzymes, eventually leading to the opening of the aromatic rings and complete mineralization to carbon dioxide and water. uvic.ca The ability of various microorganisms, including bacteria and yeasts, to utilize naphthalene as a source of carbon and energy is directly linked to their capacity to produce these hydroxylated and dihydrogenated intermediates. researchgate.netacs.org Therefore, 1-Naphthalenol, 3,4-dihydro- and its structural relatives are not pollutants themselves in this context, but rather represent crucial metabolic stepping stones in the bioremediation of naphthalene-related contaminants.

Q & A

Q. Key Considerations :

- Purity control via column chromatography or recrystallization.

- Safety protocols for handling hazardous reagents (e.g., acetyl chlorides) .

Basic: How can 1-Naphthalenol, 3,4-dihydro- be identified and quantified in complex mixtures?

Advanced chromatographic and spectroscopic methods are essential: